(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
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Description
(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H18F2N2O4S and its molecular weight is 408.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
One study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy was emphasized (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another research presented the synthesis and antimicrobial screening of a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, and inhibitory action against strains of fungi, suggesting their value in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Chemotherapy Drug Development
Research into Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity. These findings indicate potential applications in developing chemotherapy drugs, with certain compounds displaying cytotoxicity against cancer cell lines (Gür et al., 2020).
Molecular Interaction and Mechanism Studies
Investigations into the mechanisms of thiazolides, a novel class of anti-infectious agents, showed that certain molecules induce cell death in colon carcinoma cell lines. The study found that the molecular target in intestinal pathogens and colon cancer cells differs, highlighting the importance of structural features for interacting with specific targets and inducing apoptosis (Brockmann et al., 2014).
properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S/c1-25-8-7-23-16-13(21)9-11(20)10-15(16)28-19(23)22-18(24)12-5-4-6-14(26-2)17(12)27-3/h4-6,9-10H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVPIDVUSWVBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.